2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple fused rings, including benzothiazole, furan, and chromeno-pyrrole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-fluoro-1,3-benzothiazole and 5-methylfuran-2-carbaldehyde. These intermediates are then subjected to cyclization reactions under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(6-Bromo-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Properties
Molecular Formula |
C23H13FN2O4S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H13FN2O4S/c1-11-6-9-16(29-11)19-18-20(27)13-4-2-3-5-15(13)30-21(18)22(28)26(19)23-25-14-8-7-12(24)10-17(14)31-23/h2-10,19H,1H3 |
InChI Key |
VSORMYANUPOQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NC5=C(S4)C=C(C=C5)F)OC6=CC=CC=C6C3=O |
Origin of Product |
United States |
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